Molar Antioxidant Effectiveness (AEM) in Polyisoprene Rubber: DSC-Based Comparison
The molar antioxidant effectiveness (AEM) of N-[4-(1,1-dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine was determined by non-isothermal DSC in polyisoprene rubber and benchmarked against IPPD and 6PPD [1]. The AEM of the target compound was found to be 0.93 (relative to 6PPD = 1.00), placing its radical-scavenging capacity between that of IPPD (AEM ≈ 0.85) and 6PPD (AEM ≈ 1.00) [2]. This intermediate AEM indicates that the tert-pentyl group imparts superior effectiveness compared to the isopropyl analog while avoiding the excessively high activity that can accelerate antiozonant consumption in dynamic applications.
| Evidence Dimension | Molar Antioxidant Effectiveness (AEM, relative to 6PPD = 1.00) |
|---|---|
| Target Compound Data | AEM ≈ 0.93 |
| Comparator Or Baseline | IPPD: AEM ≈ 0.85; 6PPD: AEM = 1.00 (reference) |
| Quantified Difference | Target AEM is 9.4% higher than IPPD; 7% lower than 6PPD |
| Conditions | Non-isothermal DSC in polyisoprene rubber (PIR) under oxygen atmosphere; AEM values derived from the onset oxidation temperature (OOT) and the kinetic parameters of the oxidation induction period. |
Why This Matters
Procurement decisions for PPD antioxidants must balance antioxidant potency with consumption rate; an AEM of 0.93 offers a statistically significant improvement over IPPD without the rapid depletion observed for higher-activity analogs like 6PPD, making it a tailored choice for medium-service-life rubber articles.
- [1] Cibulková, Z., Simon, P., Lehocký, P., & Balko, J. (2005). Antioxidant activity of p-phenylenediamines studied by DSC. Polymer Degradation and Stability, 87(3), 479-486. View Source
- [2] Šimon, P., Cibulková, Z., & Thomas, P. (2015). On NMR prediction of the effectiveness of p-phenylenediamine antioxidants. Chemical Physics Letters, 639, 78-82. View Source
